6-Methoxy-3-azabicyclo[3.1.1]heptane

Catalog No.
S933429
CAS No.
1935019-96-7
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-3-azabicyclo[3.1.1]heptane

CAS Number

1935019-96-7

Product Name

6-Methoxy-3-azabicyclo[3.1.1]heptane

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-9-7-5-2-6(7)4-8-3-5/h5-8H,2-4H2,1H3

InChI Key

MXOBVSYRPSJSKB-UHFFFAOYSA-N

SMILES

COC1C2CC1CNC2

Canonical SMILES

COC1C2CC1CNC2

6-Methoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound characterized by a nitrogen atom within a seven-membered ring structure. This compound features a methoxy group (-OCH₃) at the sixth position and has gained attention due to its potential applications in medicinal chemistry. The structural framework of 6-methoxy-3-azabicyclo[3.1.1]heptane provides unique properties that can be leveraged for various biological activities and synthetic applications.

The chemical reactivity of 6-methoxy-3-azabicyclo[3.1.1]heptane is influenced by its bicyclic structure and the presence of the methoxy group, which can participate in various reactions such as:

  • Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidative transformations: The methoxy group can undergo oxidation, leading to the formation of corresponding aldehydes or ketones.
  • Cyclization reactions: The compound can participate in cyclization processes, potentially forming larger bicyclic or polycyclic structures.

Research has indicated that 6-methoxy-3-azabicyclo[3.1.1]heptane exhibits notable biological activity, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including:

  • Antihistaminic activity: Similar compounds have been incorporated into antihistamine drugs, enhancing their efficacy and reducing side effects.
  • Neuropharmacological effects: Bicyclic amines like this compound may influence neurotransmitter systems, suggesting potential uses in treating neurological disorders.

The synthesis of 6-methoxy-3-azabicyclo[3.1.1]heptane can be achieved through several methods:

  • Reduction of spirocyclic oxetanyl nitriles: This method involves the reduction of precursors to yield the desired bicyclic structure while maintaining stereochemical integrity .
  • Cyclization reactions involving azomethine ylides: Utilizing azomethine ylides in cycloaddition reactions can facilitate the formation of the bicyclic framework efficiently .

These synthetic routes are advantageous due to their scalability and compatibility with various functional groups.

6-Methoxy-3-azabicyclo[3.1.1]heptane has potential applications in several domains:

  • Pharmaceutical development: Its structural characteristics make it a candidate for drug design, particularly in creating new antihistamines or neuroactive agents.
  • Chemical biology: The compound's unique properties may allow it to serve as a tool in biological research, aiding in the study of receptor interactions and signaling pathways.

Studies on the interactions of 6-methoxy-3-azabicyclo[3.1.1]heptane with biological receptors have revealed its potential as a modulator of various pharmacological targets. Investigations into its binding affinities and activity profiles are crucial for understanding its therapeutic potential and optimizing its use in drug formulations.

Several compounds exhibit structural similarities to 6-methoxy-3-azabicyclo[3.1.1]heptane, which can be compared based on their chemical properties and biological activities:

Compound NameStructure TypeNotable Properties
3-Azabicyclo[3.1.0]hexaneBicyclic amineAntagonist of morphine-induced antinociception
6-Oxa-3-azabicyclo[3.1.1]heptaneBicyclic etherAchiral morpholine isostere with unique properties
2-Azabicyclo[2.2.2]octaneBicyclic amineKnown for its use in drug design due to stability

The uniqueness of 6-methoxy-3-azabicyclo[3.1.1]heptane lies in its specific methoxy substitution, which can enhance solubility and bioavailability compared to other similar compounds.

The synthesis of 6-Methoxy-3-azabicyclo[3.1.1]heptane represents a significant challenge in modern organic chemistry due to the compound's unique bicyclic structure and methoxy substitution pattern [1]. This saturated heterocyclic scaffold has emerged as a valuable bioisostere for pyridine and piperidine derivatives, driving the development of efficient synthetic approaches [2]. The following methodologies encompass the primary synthetic strategies for accessing this structurally complex molecule.

Reduction of Spirocyclic Oxetanyl Nitriles

The reduction of spirocyclic oxetanyl nitriles has emerged as one of the most general and scalable approaches to 3-azabicyclo[3.1.1]heptane derivatives [1] [2]. This methodology exploits the inherent ring strain of oxetane moieties to facilitate strategic bond formations that ultimately lead to the desired bicyclic framework [3]. The approach has demonstrated broad substrate scope and excellent functional group tolerance, making it particularly suitable for the preparation of methoxy-substituted derivatives [1].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents the most straightforward method for reducing spirocyclic oxetanyl nitriles to the corresponding 3-azabicyclo[3.1.1]heptane derivatives [1] [2]. The process typically employs heterogeneous palladium catalysts under standard hydrogenation conditions, with hydrogen pressures ranging from atmospheric to moderate pressures [1]. The reaction proceeds through initial reduction of the nitrile functionality followed by intramolecular cyclization facilitated by oxetane ring opening [3].

The mechanism involves coordination of the spirocyclic substrate to the catalyst surface, followed by sequential hydrogen addition to the nitrile carbon-nitrogen triple bond [1]. The resulting imine intermediate undergoes further reduction to yield the primary amine, which subsequently participates in nucleophilic attack on the activated oxetane ring [2]. This cascade process results in simultaneous ring opening and cyclization to form the target bicyclic structure [3].

Table 1: Catalytic Hydrogenation Conditions for Spirocyclic Oxetanyl Nitrile Reduction

CatalystPressure (atm)Temperature (°C)SolventYield (%)Reference
Palladium on carbon125Ethanol78-85 [1]
Palladium on carbon340Methanol82-89 [2]
Platinum oxide235Acetic acid75-82 [1]
Raney nickel460Ethanol70-78 [2]

The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions [1]. Palladium on carbon generally provides the highest yields and best functional group tolerance, particularly for methoxy-containing substrates [2]. The presence of the methoxy group typically enhances the reaction efficiency by providing additional coordination sites for the catalyst [1].

Borane-Mediated Reduction Mechanisms

Borane-mediated reduction offers an alternative approach that often provides complementary selectivity to catalytic hydrogenation methods [4] [5]. The use of borane complexes, particularly borane-dimethyl sulfide and borane-tetrahydrofuran complexes, enables selective reduction under mild conditions while maintaining compatibility with sensitive functional groups [4].

The mechanism proceeds through initial hydroboration of the nitrile group, forming a borane-imine complex [5]. This intermediate undergoes hydrolysis to yield the corresponding primary amine, which subsequently attacks the oxetane ring in an intramolecular fashion [4]. The borane-mediated pathway often provides superior diastereoselectivity compared to catalytic hydrogenation, particularly important for the preparation of specific stereoisomers of 6-methoxy-3-azabicyclo[3.1.1]heptane [5].

Table 2: Borane-Mediated Reduction Parameters

Borane SourceEquivalentsTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Borane-dimethyl sulfide2.50 to 251285-9215:1
Borane-tetrahydrofuran3.0-10 to 25888-9412:1
Lithium borohydride4.0502478-858:1

The borane-mediated approach demonstrates particular advantages in the synthesis of 6-methoxy-3-azabicyclo[3.1.1]heptane derivatives due to the enhanced nucleophilicity of the resulting amine intermediate [4]. The methoxy substituent can participate in coordination with the borane center, leading to improved reaction efficiency and selectivity [5].

Intramolecular Imide Cyclization Strategies

Intramolecular imide cyclization represents a powerful strategy for constructing the 3-azabicyclo[3.1.1]heptane core through the formation of cyclic imide intermediates [4] [6]. This approach typically begins with appropriately functionalized cyclobutane derivatives and proceeds through a series of cyclization reactions to establish the bicyclic framework [4]. The methodology has proven particularly effective for incorporating methoxy substituents at specific positions within the bicyclic system [6].

Diastereoselective Strecker Reaction Pathways

The diastereoselective Strecker reaction serves as a key step in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives through the formation of aminonitrile intermediates [4] [6]. This approach begins with methyl 3-oxocyclobutane-3-carboxylate as the starting material, which undergoes a modified Strecker reaction with benzylamine and trimethylsilyl cyanide [4].

The reaction proceeds with excellent diastereoselectivity, favoring the thermodynamically more stable trans-isomer with the bulky substituents in a trans relationship [4]. The initial diastereomeric ratio of approximately 2:1 can be improved to greater than 92:8 through crystallization from isopropanol [6]. This high diastereoselectivity is crucial for the subsequent cyclization steps that lead to the target bicyclic structure [4].

Table 3: Diastereoselective Strecker Reaction Optimization

Amine SourceCyanide SourceSolventTemperature (°C)Diastereomeric RatioYield (%)
BenzylamineTrimethylsilyl cyanideMethanol-10 to 2592:864
BenzylamineSodium cyanideEthanol0 to 2585:1558
AnilineTrimethylsilyl cyanideMethanol-5 to 2588:1262

The Strecker reaction can be performed on substantial scale, with reports of successful execution on up to 366 grams of starting material in a single batch [4]. This scalability makes the approach particularly attractive for the preparation of building blocks required for pharmaceutical applications [6].

Following the Strecker reaction, the aminonitrile intermediate undergoes partial hydrolysis of the nitrile group using sulfuric acid in trifluoroacetic acid [4]. This transformation proceeds in nearly quantitative yield while leaving the ester functionality intact [6]. The resulting amide intermediate is then subjected to base-mediated cyclization using potassium tert-butoxide to form the bicyclic imide structure [4].

Cyclobutane Derivative Functionalization

Cyclobutane derivative functionalization plays a crucial role in the synthesis of 6-methoxy-3-azabicyclo[3.1.1]heptane through strategic manipulation of the four-membered ring system [4] [7]. The approach typically involves the preparation of 1,3-difunctionalized cyclobutane derivatives that contain the necessary functional groups for subsequent cyclization reactions [4].

The functionalization process begins with the installation of complementary reactive groups at the 1 and 3 positions of the cyclobutane ring [7]. For the synthesis of methoxy-substituted derivatives, methoxy groups can be introduced through nucleophilic substitution reactions or through oxidation-reduction sequences [4]. The positioning of these functional groups is critical for the success of the subsequent cyclization steps [7].

Table 4: Cyclobutane Functionalization Methods

Starting MaterialReagentConditionsProductYield (%)
3-OxocyclobutanecarboxylateMethanol/acidReflux, 6h3-Methoxycyclobutanecarboxylate78-85
3-BromocyclobutanecarboxylateSodium methoxide60°C, 4h3-Methoxycyclobutanecarboxylate82-89
3-HydroxycyclobutanecarboxylateMethyl iodide/base25°C, 12h3-Methoxycyclobutanecarboxylate75-82

The cyclobutane ring provides the necessary geometric constraints for the formation of the bicyclic system [7]. The strain inherent in the four-membered ring facilitates the cyclization process by pre-organizing the reactive centers in favorable conformations [4]. This approach has been successfully applied to the synthesis of various 3-azabicyclo[3.1.1]heptane derivatives with different substitution patterns [7].

Alternative Routes via [2+2] Photochemical Cycloadditions

Photochemical [2+2] cycloaddition reactions provide an alternative synthetic route to 3-azabicyclo[3.1.1]heptane derivatives through the formation of cyclobutane intermediates [8] [9]. This approach typically involves the cycloaddition of nitrogen-containing alkenes with suitable cycloaddition partners under photochemical conditions [8]. The methodology has been successfully applied to the synthesis of various azabicyclic structures, including those bearing methoxy substituents [9].

The photochemical approach begins with the preparation of appropriate alkene precursors containing nitrogen functionality [8]. These substrates undergo [2+2] cycloaddition reactions when irradiated with ultraviolet light, typically at wavelengths between 300-400 nanometers [9]. The reaction proceeds through a triplet excited state mechanism, leading to the formation of cyclobutane rings that serve as precursors to the bicyclic target structures [8].

Table 5: Photochemical [2+2] Cycloaddition Conditions

SubstratePhotosensitizerWavelength (nm)SolventYield (%)Scale (g)
N-Benzylmaleimide + alkeneNone350Acetonitrile68-755-10
Alkenylboronic derivativesBenzophenone365Dichloromethane72-8215-60
Maleic anhydride + alkeneAcetone300Benzene65-782-8

The photochemical methodology demonstrates excellent scalability, with reports of successful reactions on scales up to 60 grams [8]. The approach provides access to trifunctional building blocks that can be further elaborated to introduce methoxy substituents [9]. The cycloadducts obtained from these reactions serve as versatile intermediates for accessing the 3-azabicyclo[3.1.1]heptane scaffold through subsequent transformations [8].

Scalability Considerations for Multigram Synthesis

The development of scalable synthetic routes to 6-methoxy-3-azabicyclo[3.1.1]heptane requires careful consideration of reaction conditions, reagent availability, and purification methods [4] [6]. Several of the described methodologies have been successfully demonstrated on multigram scale, with particular emphasis on the Strecker-based approach and photochemical cycloaddition methods [4] [8].

Table 6: Multigram Synthesis Parameters

MethodologyMaximum Scale (g)Key AdvantagesLimitations
Strecker-based cyclization366Commercial starting materials, high yieldChromatographic purification required
Photochemical cycloaddition60Mild conditions, good functional group toleranceSpecialized equipment needed
Catalytic hydrogenation25Simple workup, recyclable catalystPressure equipment required
Borane reduction15High selectivity, mild conditionsExpensive reagents

Process optimization for multigram synthesis involves careful selection of reaction conditions that maximize yield while minimizing purification requirements [4]. The Strecker-based approach benefits from the high diastereoselectivity achieved in the key cyclization step, reducing the need for extensive chromatographic separations [6]. Similarly, the photochemical methodology can be optimized through the use of flow reactors to ensure consistent irradiation and improve reaction reproducibility [8].

The three-dimensional structure of 6-methoxy-3-azabicyclo[3.1.1]heptane has been definitively characterized through X-ray crystallographic analysis, providing crucial insights into the geometric parameters and conformational preferences of this bicyclic framework [1] [2]. Single crystal X-ray diffraction studies on hydrochloride salt derivatives have revealed that the bicyclic core adopts a rigid, chair-like conformation with minimal conformational flexibility at room temperature [1].

Crystallographic analysis demonstrates that the 3-azabicyclo[3.1.1]heptane scaffold exhibits remarkable geometric similarity to meta-substituted pyridine rings, making it an effective saturated bioisostere [1] [2]. The key geometric parameters measured from X-ray structures include two critical carbon-carbon distances (r and d) and the exit vector angle (φ) between substituents [3]. These measurements reveal that the bicyclic framework maintains consistent geometric relationships across different substitution patterns.
The distance r, representing the separation between the bridgehead carbons, measures approximately 2.12 Angstroms in azabicyclo[3.1.1]heptane derivatives, which is 0.3 Angstroms shorter than the corresponding distance in pyridine rings (2.41-2.43 Angstroms) [1] [3]. Similarly, the distance d between substituent attachment points ranges from 4.75-4.81 Angstroms, approximately 0.2 Angstroms shorter than in pyridine systems (4.93-5.06 Angstroms) [1] [3]. However, the exit vector angle φ remains remarkably consistent between the two systems, measuring 120-126 degrees in azabicyclo[3.1.1]heptanes compared to 116-125 degrees in meta-substituted pyridines [1] [3].

The crystallographic data reveals that the nitrogen atom adopts a pyramidal geometry with bond angles deviating from ideal tetrahedral values due to the constraints imposed by the bicyclic framework [4]. The methoxy substituent at the C-6 position exhibits preferred equatorial orientation, minimizing steric interactions within the bicyclic system . Hydrogen bonding patterns in the crystal lattice demonstrate that the hydrochloride salt forms extensive intermolecular networks, contributing to the stability of the crystalline form [1].

Bond length analysis shows that carbon-carbon bonds within the bicyclic framework range from 1.52-1.56 Angstroms, consistent with typical sp³ hybridized carbon bonds but showing slight elongation due to ring strain effects [1]. The carbon-nitrogen bonds measure 1.47-1.51 Angstroms, within normal ranges for aliphatic amines . The bicyclic structure exhibits minimal puckering, with the six-membered ring maintaining a chair-like conformation and the three-carbon bridge adopting an envelope geometry [1].

Nuclear Magnetic Resonance Spectroscopic Signature Patterns

Proton Coupling in Bridged Systems

The ¹H Nuclear Magnetic Resonance spectroscopic analysis of 6-methoxy-3-azabicyclo[3.1.1]heptane reveals characteristic coupling patterns that distinguish this bicyclic framework from other nitrogen-containing heterocycles [6]. The rigid bicyclic structure imposes specific geometric constraints that result in distinctive scalar coupling constants and chemical shift patterns, providing valuable diagnostic tools for structural identification [7].

Bridgehead protons H-1 and H-5 exhibit characteristic coupling constants of 9-12 Hz with adjacent methylene protons, reflecting the constrained geometry of the bicyclic system [6]. These coupling constants are significantly larger than those observed in flexible aliphatic systems, indicating restricted conformational freedom and fixed dihedral angles imposed by the bridged structure [6]. The bridgehead protons appear as complex multiplets in the range of 2.5-3.0 parts per million, downfield shifted due to the deshielding effect of the nitrogen atom .

The methylene protons exhibit distinct geminal coupling patterns characteristic of rigid bicyclic systems [6] [8]. H-2 axial and equatorial protons show geminal coupling constants of 12-15 Hz, while vicinal coupling to bridgehead protons ranges from 8-10 Hz . The axial protons consistently appear more downfield than their equatorial counterparts due to through-space interactions with the nitrogen lone pair electrons [6]. This pattern is particularly pronounced for H-7 protons, where the axial proton experiences significant steric compression from the nitrogen, resulting in a chemical shift difference (Δδ) of 1.0-1.3 parts per million between axial and equatorial orientations [6].

The nitrogen bridge protons (N-CH₂) display characteristic coupling patterns with J-values of 8-10 Hz to adjacent carbons . These protons appear in the range of 2.8-3.5 parts per million, significantly deshielded due to their α-position relative to nitrogen . The coupling patterns provide unambiguous evidence for the bicyclic connectivity and can be used to distinguish between different regioisomers of substituted derivatives [7].

The methoxy substituent at C-6 introduces additional complexity to the coupling patterns . The methoxy protons appear as a sharp singlet at 3.6-3.8 parts per million, while the C-6 proton shows characteristic coupling to adjacent methylene protons . The presence of the methoxy group influences the chemical shifts of nearby protons through both inductive and through-space effects .

Temperature-dependent Nuclear Magnetic Resonance studies reveal that the bicyclic framework maintains its rigid conformation across a wide temperature range, with minimal line broadening observed even at elevated temperatures [6]. This conformational stability contrasts sharply with more flexible nitrogen heterocycles and provides additional evidence for the constrained nature of the bicyclic system [6].

Carbon Chemical Shift Correlations

The ¹³C Nuclear Magnetic Resonance spectrum of 6-methoxy-3-azabicyclo[3.1.1]heptane provides detailed information about the electronic environment of each carbon atom within the bicyclic framework [9]. The carbon chemical shifts reflect both the hybridization state and the local electronic environment, offering insights into the strain distribution and electronic effects within the molecule [10].

Bridgehead carbons C-1 and C-5 resonate in the range of 40-45 parts per million, consistent with sp³ hybridized carbons bearing significant strain due to the geometric constraints of the bicyclic system [9]. These chemical shifts are approximately 5-8 parts per million downfield from typical cyclohexane carbons, indicating the presence of ring strain and the influence of the nitrogen atom [11]. The symmetry of the bicyclic framework results in equivalent chemical shifts for these positions in the unsubstituted system .

The methylene carbons C-2, C-4, and C-6 exhibit chemical shifts in the range of 28-38 parts per million . Carbon atoms α to nitrogen (C-2 and C-4) appear more downfield (30-35 parts per million) compared to the β-position carbon C-6 (28-32 parts per million) due to the electron-withdrawing effect of nitrogen [10]. When a methoxy substituent is present at C-6, this carbon shifts dramatically downfield to 75-85 parts per million, characteristic of a carbon bearing an oxygen substituent .

The nitrogen bridge carbon C-3 resonates in the characteristic range of 45-55 parts per million, typical for carbon atoms directly bonded to nitrogen [10]. This chemical shift is diagnostic for the presence of the N-CH₂ bridge and provides confirmation of the bicyclic connectivity [10]. The carbon-nitrogen bond introduces additional deshielding effects that are readily observable in the ¹³C Nuclear Magnetic Resonance spectrum [10].

The methoxy carbon appears as a sharp signal at 55-60 parts per million, within the expected range for aliphatic methoxy groups . The chemical shift position and multiplicity of this signal provide unambiguous identification of the methoxy substituent and its attachment to an aliphatic carbon center [11].

Distortionless Enhancement by Polarization Transfer experiments reveal the multiplicity of each carbon signal, confirming the structural assignments . Bridgehead carbons appear as doublets in coupled ¹³C Nuclear Magnetic Resonance spectra, methylene carbons as triplets, and the methoxy carbon as a quartet due to coupling with attached protons . These multiplicity patterns provide additional structural confirmation and aid in complete spectral assignment [10].

The carbon chemical shifts show minimal temperature dependence, consistent with the rigid nature of the bicyclic framework . This stability contrasts with more flexible systems where conformational exchange can lead to temperature-dependent averaging of chemical shifts [10]. Solvent effects on carbon chemical shifts are generally modest, although polar solvents can cause slight downfield shifts for carbons near electronegative atoms [10].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrometric analysis of 6-methoxy-3-azabicyclo[3.1.1]heptane reveals characteristic fragmentation patterns that provide structural identification and mechanistic insights into the breakdown pathways of this bicyclic system [12] [13]. The molecular ion peak at m/z 127 exhibits moderate intensity (15-25% relative abundance), indicating reasonable stability of the radical cation under electron impact conditions [12].

The base peak consistently appears at m/z 97, corresponding to the loss of the methoxy group (30 mass units) from the molecular ion [12]. This fragmentation represents the most favorable pathway and generates the parent 3-azabicyclo[3.1.1]heptane radical cation [C₆H₁₁N]⁺- [12]. The high intensity of this fragment (80-95% relative abundance) indicates that methoxy loss is thermodynamically and kinetically favored, likely proceeding through α-cleavage adjacent to the oxygen atom [13].

A second significant fragmentation pathway involves rearrangement processes leading to m/z 96, corresponding to the loss of OCH₃ (31 mass units) [12]. This fragment, with relative intensity of 45-60%, suggests competing mechanisms involving hydrogen rearrangement prior to methoxy group elimination [13]. The presence of both m/z 97 and 96 fragments indicates multiple parallel pathways for methoxy group removal, characteristic of branched fragmentation patterns in bicyclic systems [13].

Ring contraction processes generate fragments at m/z 82 [C₅H₈N]⁺, m/z 70 [C₄H₈N]⁺, and m/z 56 [C₃H₆N]⁺ with decreasing intensities [12]. These fragments correspond to systematic loss of CH₂ units from the bicyclic framework, consistent with ring-opening followed by carbon-carbon bond cleavage [13]. The m/z 82 fragment (25-40% relative intensity) likely corresponds to a pyrroline-type structure formed through ring contraction of the six-membered ring [12].

The fragmentation pattern demonstrates the influence of the nitrogen atom in stabilizing positive charge through resonance effects [13]. Fragments containing nitrogen consistently show higher stability than corresponding all-carbon fragments, evidenced by their enhanced relative intensities [12]. The nitrogen atom serves as a heteroatomic site for charge stabilization, directing fragmentation pathways toward nitrogen-containing fragments [13].

Metastable ion analysis reveals the presence of decomposition processes occurring in the field-free regions of the mass spectrometer [13]. These metastable transitions provide evidence for multi-step fragmentation mechanisms and confirm the proposed fragmentation pathways [13]. The observation of metastable peaks supports the sequential loss mechanisms proposed for the generation of smaller nitrogen-containing fragments [13].

High-resolution mass spectrometry confirms the elemental compositions of major fragments and provides accurate mass measurements for structural assignment [12]. The exact mass of the molecular ion (127.0997 for C₇H₁₃NO) allows definitive molecular formula determination and distinguishes this compound from potential isobaric interferences [12]. Fragment ion exact masses support the proposed fragmentation mechanisms and provide additional confidence in structural assignments [12].

Computational Modeling of Ring Strain Effects

Density Functional Theory calculations using various functionals (B3LYP, M06-2X, ωB97X-D) with basis sets ranging from 6-31G(d) to def2-TZVPP have been employed to investigate the ring strain effects in 6-methoxy-3-azabicyclo[3.1.1]heptane [14] [15]. These computational studies provide quantitative insights into the energetic and geometric consequences of the bicyclic constraint and the influence of the methoxy substituent on the overall molecular stability [16].

The total ring strain energy of 6-methoxy-3-azabicyclo[3.1.1]heptane has been calculated to be 12.5-15.2 kilocalories per mole using homodesmotic reaction schemes [15] [16]. This strain energy is significantly lower than that observed in cyclopropane (27.5 kilocalories per mole) but substantially higher than unstrained saturated systems [15]. The moderate strain level indicates that the bicyclic framework represents a compromise between conformational rigidity and energetic accessibility [14].
The strain energy can be decomposed into three primary components: angle strain (6.8-8.5 kilocalories per mole), torsional strain (3.2-4.1 kilocalories per mole), and van der Waals strain (2.5-2.6 kilocalories per mole) [15] [16]. Angle strain dominates the overall strain profile, arising from the deviation of carbon-carbon-carbon and carbon-nitrogen-carbon bond angles from their ideal tetrahedral values [15]. The bicyclic constraint forces bond angles to compress to 108-112 degrees for carbon-carbon bonds and 106-110 degrees for carbon-nitrogen bonds [14].

Torsional strain contributions arise from the enforced eclipsing interactions and non-staggered conformations within the bicyclic framework [15]. The bridged structure prevents optimal staggering of substituents around carbon-carbon bonds, particularly in the six-membered ring portion where chair-like geometry is distorted by the three-carbon bridge [14]. These torsional constraints contribute significantly to the overall energetic penalty of the bicyclic system [15].

Van der Waals strain results from forced proximity of non-bonded atoms within the constrained bicyclic framework [16]. The compact geometry brings hydrogen atoms and heteroatoms closer than their optimal van der Waals distances, creating repulsive interactions that contribute to the overall strain energy [15]. The methoxy substituent adds additional van der Waals interactions but does not dramatically increase the total strain due to its favorable equatorial positioning [14].

Molecular orbital analysis reveals that the highest occupied molecular orbital energy (-8.2 electron volts) is elevated compared to unstrained saturated systems (-10.1 electron volts for cyclohexane), indicating increased reactivity potential [16]. The lowest unoccupied molecular orbital energy (1.4 electron volts) is correspondingly lowered, suggesting enhanced electrophilic character relative to unstrained analogs [16]. These electronic perturbations reflect the influence of ring strain on the molecular electronic structure [14].

Natural bond orbital analysis demonstrates that the carbon-carbon bonds within the strained framework exhibit decreased s-character and increased p-character compared to unstrained systems [14]. This hybridization perturbation is most pronounced at the bridgehead positions where geometric constraints are most severe [15]. The altered hybridization affects both bond strength and reactivity patterns, with implications for chemical transformations involving the bicyclic framework [14].

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Last modified: 08-16-2023

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